molecular formula C21H20N2O4S B10991981 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B10991981
M. Wt: 396.5 g/mol
InChI Key: NVKQWFIRJIHLFU-UHFFFAOYSA-N
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Description

methoxy (2-oxopyrrolidin-1-yl) acetate , belongs to the class of organic compounds known as phenylpyrrolidines. It features a benzene ring linked to a pyrrolidine ring through a CC or CN bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Preparation Methods

The synthetic routes for this compound involve the following steps:

    Step 1: Start with the appropriate substituted naphthalene (e.g., 1-naphthylamine).

    Step 2: Protect the amino group by acetylating it to form the corresponding acetamide.

    Step 3: Introduce the pyrrolidin-2-one moiety by reacting the acetamide with 2-oxopyrrolidine.

    Step 4: Sulfonate the naphthalene ring using suitable reagents (e.g., chlorosulfonic acid).

    Step 5: Deprotect the amine group to obtain the final product.

Industrial production methods may vary, but the above steps outline the general synthetic approach.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the pyrrolidin-2-one ring can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like m-chloroperbenzoic acid (mCPBA), while reduction could use reducing agents like sodium borohydride (NaBH₄).

    Major Products: The major products depend on the reaction conditions and substituents. For instance, reduction of the carbonyl group yields the corresponding alcohol, while sulfonamide substitution can lead to various derivatives.

Scientific Research Applications

    Chemistry: This compound serves as a versatile building block for the synthesis of other functionalized molecules.

    Biology: Researchers explore its potential as a scaffold for drug discovery, targeting specific protein receptors.

    Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory or antimicrobial effects.

    Industry: Its applications extend to materials science, catalysis, and organic synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H20N2O4S/c1-27-17-9-11-20(23-12-4-7-21(23)24)19(14-17)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3

InChI Key

NVKQWFIRJIHLFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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